5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
Übersicht
Beschreibung
5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is a chemical compound that belongs to the class of naphthyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a piperazine ring and a trifluoromethyl group attached to a naphthyridine core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and
Wirkmechanismus
Target of Action
Compounds with similar structures, such as palbociclib, ribociclib, and abemaciclib, are known to inhibit cyclin-dependent kinases 4 and 6 (cdk4/6) . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
Similar compounds like palbociclib act by binding to cdk4/6, inhibiting their activity, and thus preventing cell cycle progression . This results in the arrest of cell division and potentially leads to cell death .
Biochemical Pathways
Cdk4/6 inhibitors like palbociclib affect the cell cycle regulation pathway by inhibiting the transition from the g1 phase to the s phase . This can lead to the arrest of cell division and potentially induce cell death .
Pharmacokinetics
Cdk4/6 inhibitors like palbociclib are known to be extensively metabolized by cytochrome p450 3a4 and exhibit a large inter-individual variability in exposure .
Result of Action
The inhibition of cdk4/6 by similar compounds can lead to cell cycle arrest and potentially induce cell death .
Biochemische Analyse
Biochemical Properties
5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial regulators of the cell cycle . The compound binds to the active site of these kinases, inhibiting their activity and subsequently affecting the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, preventing the progression to the S phase and thereby inhibiting cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce cell cycle arrest and apoptosis, thereby reducing cell viability and proliferation . It influences cell signaling pathways by inhibiting the activity of CDK4 and CDK6, leading to decreased phosphorylation of Rb and subsequent downregulation of E2F target genes . This results in altered gene expression and reduced cellular metabolism, contributing to the compound’s antiproliferative effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with CDK4 and CDK6. The compound fits into the ATP-binding pocket of these kinases, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-kinase complex . This binding prevents the phosphorylation of Rb, a key event in cell cycle progression. Additionally, the compound may influence other signaling pathways and gene expression profiles, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in cell culture models has shown sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for prolonged therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss, hematological changes, and organ toxicity have been observed . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Cytochrome P450 enzymes, particularly CYP3A4, play a key role in its biotransformation . The compound’s metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic strategies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific cellular compartments . These interactions are essential for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its ability to target specific compartments, such as the nucleus, where it can interact with CDK4 and CDK6 . Post-translational modifications and targeting signals may also play a role in directing the compound to its sites of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of condensation reactions involving appropriate precursors such as 2-aminopyridine and β-ketoesters.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions using piperazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced naphthyridine compounds.
Eigenschaften
IUPAC Name |
5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)11-2-1-9-10(19-11)3-4-18-12(9)20-7-5-17-6-8-20/h1-4,17H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBMFJKAPFQBRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CC(=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467888 | |
Record name | 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890302-17-7 | |
Record name | 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.